N-Cyano-N''-tetradecylguanidine
Description
N-Cyano-N''-tetradecylguanidine is a guanidine derivative characterized by a cyano group (-CN) and a long tetradecyl (C₁₄) alkyl chain. Guanidines are nitrogen-rich compounds known for their strong basicity and diverse applications, including pharmaceuticals, agrochemicals, and surfactants.
Properties
CAS No. |
60852-94-0 |
|---|---|
Molecular Formula |
C16H32N4 |
Molecular Weight |
280.45 g/mol |
IUPAC Name |
1-cyano-2-tetradecylguanidine |
InChI |
InChI=1S/C16H32N4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-16(18)20-15-17/h2-14H2,1H3,(H3,18,19,20) |
InChI Key |
YFDQNIMZEAUIHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCN=C(N)NC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-N’'-tetradecylguanidine typically involves the reaction of tetradecylamine with cyanogen chloride or other cyanating agents. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{Tetradecylamine} + \text{Cyanogen Chloride} \rightarrow \text{N-Cyano-N’'-tetradecylguanidine} ]
Industrial Production Methods
On an industrial scale, the production of N-Cyano-N’'-tetradecylguanidine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
N-Cyano-N’'-tetradecylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of N-Cyano-N’'-tetradecylguanidine.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted guanidines depending on the nucleophile used.
Scientific Research Applications
N-Cyano-N’'-tetradecylguanidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and hypertension.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Cyano-N’'-tetradecylguanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the guanidine moiety can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Molecular Geometry
The guanidine core (CN₃) exhibits planar geometry, but substituents alter bond lengths and angles. For example:
- N′′-(4-Methoxyphenyl)-N,N,N′-trimethylguanidine () shows a C–N double bond (1.2889 Å) and elongated single bonds (1.368–1.408 Å), deviating from ideal trigonal planar geometry due to steric and electronic effects of methoxyphenyl and methyl groups.
- N-Cyano-N',N'-dimethylguanidine () has a cyano group and two methyl substituents, likely increasing electron-withdrawing effects and reducing basicity compared to unsubstituted guanidine.
Table 1: Key Structural Parameters
Physical and Chemical Properties
Table 2: Comparative Physical Properties
- The tetradecyl chain increases molecular weight and hydrophobicity, reducing aqueous solubility but enhancing compatibility with nonpolar matrices.
- Cyano groups lower basicity compared to amino or nitro substituents (e.g., pKa ~3.09 for N-cyano-N'-methylguanidine vs. stronger bases like tetramethylguanidine) .
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